Morin

概要

説明

準備方法

化学反応の分析

モリニンは、次のようなさまざまな化学反応を起こします。

酸化: モリニンは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化され、キノンなどの酸化生成物を生成します.

還元: モリニンの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ジヒドロフラボノイドを生成します.

置換: モリニンは、特にヒドロキシル基で、アシルクロリドやハロアルカンなどの試薬を使用して置換反応を起こすことができます.

科学研究の応用

モリニンは、幅広い科学研究の応用を持っています。

科学的研究の応用

Chemical Properties and Mechanism of Action

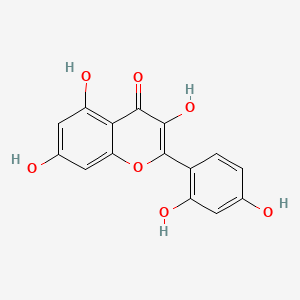

Morin, chemically known as 2',4',5,7-tetrahydroxyflavone, exhibits a range of biological activities attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanism of action primarily involves the inhibition of oxidative stress and modulation of various signaling pathways.

Neuroprotection

This compound has been extensively studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research indicates that this compound can inhibit oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal damage.

- Case Study : A study demonstrated that this compound significantly improved cognitive function in rodent models of Alzheimer’s disease by enhancing brain-derived neurotrophic factor (BDNF) levels and reducing amyloid-beta accumulation .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Alzheimer’s Disease Model | 30 mg/kg | Improved cognitive function and reduced amyloid-beta levels | |

| Parkinson’s Disease Model | 1 mg/kg | Enhanced recognition memory and spatial memory |

Cardiovascular Health

This compound has shown promise in cardiovascular applications by preventing lipid peroxidation and improving endothelial function. Its antioxidant properties contribute to reducing the risk of atherosclerosis.

- Case Study : In a study involving mice exposed to oxidative stress, this compound treatment resulted in decreased reactive oxygen species (ROS) levels and improved vascular health markers .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Atherosclerosis Model | 100 mg/kg | Reduced lipid peroxidation and improved endothelial function |

Cancer Therapy

This compound exhibits antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been studied as a potential adjunct therapy in cancer treatment.

- Case Study : Research indicated that this compound inhibited the growth of breast cancer cells by modulating apoptotic pathways and reducing tumor size in animal models .

| Study | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Breast Cancer Model | Varies (in vitro) | Induced apoptosis and inhibited cell growth |

Radioprotection

This compound has been identified as a radioprotective agent, mitigating damage caused by radiation exposure. It helps maintain mitochondrial integrity and reduces inflammation.

- Case Study : In irradiated mice, this compound pre-treatment significantly decreased intestinal mucosa damage and inflammation, showcasing its potential as a protective agent against radiation .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Radiation Exposure Model | 100 mg/kg | Reduced intestinal damage and inflammation |

Mechanisms Underpinning this compound's Efficacy

The therapeutic efficacy of this compound is attributed to several mechanisms:

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and pathways.

- Neuroprotective Mechanisms : this compound enhances BDNF signaling and protects against neurotoxic insults.

作用機序

モリニンは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

モリニンは、ケルセチン、ケンフェロール、ミリスチンなどの他のフラボノイドに似ています。 モリニンは、その特定のヒドロキシル化パターンにより、独自の生物学的活性を示します . 類似の化合物には、以下が含まれます。

ケルセチン: 抗酸化作用と抗がん作用が類似した別のフラボノール.

ケンフェロール: 抗炎症作用と抗がん作用で知られています.

ミリスチン: 強力な抗酸化作用と抗炎症作用を示します.

生物活性

Morin, a flavonoid derived from the Moraceae family, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and insulin-sensitizing effects supported by various studies.

1. Anticancer Activity

This compound exhibits potent anticancer properties, particularly against breast cancer and leukemia. Research indicates that this compound inhibits the HER2/EGFR signaling pathway, leading to reduced cell viability in HER2-overexpressing breast cancer cells. The mechanism involves:

- Induction of Apoptosis : this compound activates caspase-3 and caspase-9, leading to DNA fragmentation and apoptosis in human leukemic cells (U937) .

- Cell Cycle Arrest : It causes significant accumulation of cells in the sub-G1 phase, indicating apoptosis .

- DNA Damage : this compound induces DNA damage as evidenced by increased phosphorylation of H2A.X and downregulation of RAD51 and survivin .

Table 1: Summary of Anticancer Effects of this compound

2. Antioxidant Activity

This compound functions as a powerful antioxidant, primarily due to its chemical structure which allows it to scavenge reactive oxygen species (ROS). The antioxidant activity is attributed to:

- Hydroxyl Groups : The presence of hydroxyl groups on the B ring enhances its radical scavenging ability .

- Inhibition of LDL Oxidation : this compound has been shown to inhibit low-density lipoprotein (LDL) oxidation, thereby protecting against cardiovascular diseases .

Table 2: Mechanisms of Antioxidant Activity

| Mechanism | Description | Implications |

|---|---|---|

| Scavenging ROS | Neutralizes free radicals | Reduces oxidative stress in cells |

| Inhibition of LDL Oxidation | Prevents lipid peroxidation | Protects against atherosclerosis |

3. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating various inflammatory pathways. It has been shown to:

- Reduce ROS and Nitric Oxide (NO) : In vivo studies indicate that this compound decreases oxidative damage and inflammation induced by lipoteichoic acid .

- Inhibit Cytokine Release : this compound suppresses the release of pro-inflammatory cytokines such as IL-6 and TNF-α from mast cells .

Table 3: Summary of Anti-inflammatory Effects

| Inflammatory Marker | Effect of this compound | Study Reference |

|---|---|---|

| ROS | Decreased levels | In vivo studies |

| NO | Reduced production | In vivo studies |

| Cytokines (IL-6, TNF-α) | Inhibition of release | Mast cell studies |

4. Insulin Sensitizing Activity

Recent findings suggest that this compound acts as an insulin sensitizer, which may have implications for diabetes management:

- Enhancement of Insulin Receptor Phosphorylation : Studies show that this compound increases insulin receptor phosphorylation in HepG2 cells, promoting glycogen synthesis and reducing gluconeogenesis .

- Blood Glucose Regulation : Animal studies indicate that this compound administration significantly lowers fasting blood glucose levels in diabetic models, comparable to established antidiabetic drugs like glibenclamide .

Table 4: Insulin Sensitizing Effects

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLAZRVSSWPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022398 | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |

| Record name | Morin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-16-0, 654055-01-3 | |

| Record name | Morin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | morin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 304 °C | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。